![molecular formula C22H12Cl2N4O2 B13116438 1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis- CAS No. 51016-63-8](/img/structure/B13116438.png)
1H-Isoindol-1-one, 3,3'-[(2,5-dichloro-1,4-phenylene)diimino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] is a chemical compound with the molecular formula C22H12Cl2N4O2 and a molecular weight of 435.262 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to by other names such as PIGMENT YELLOW 173 and SANDORIN YELLOW 6GL .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves the reaction of 2,5-dichloro-1,4-phenylenediamine with phthalic anhydride under specific conditions. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindol-1-one derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] has a wide range of applications in scientific research:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Employed in biological assays and staining techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, coatings, and plastics.
Wirkmechanismus
The mechanism of action of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
- 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one]
Uniqueness
The uniqueness of 3,3’-[(2,5-dichloro-1,4-phenylene)diimino]bis[1H-isoindol-1-one] lies in its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
51016-63-8 |
|---|---|
Molekularformel |
C22H12Cl2N4O2 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
3-[2,5-dichloro-4-[(3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C22H12Cl2N4O2/c23-15-10-18(26-20-12-6-2-4-8-14(12)22(30)28-20)16(24)9-17(15)25-19-11-5-1-3-7-13(11)21(29)27-19/h1-10H,(H,25,27,29)(H,26,28,30) |
InChI-Schlüssel |
ABRHAPVKULGVAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC3=CC(=C(C=C3Cl)N=C4C5=CC=CC=C5C(=O)N4)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


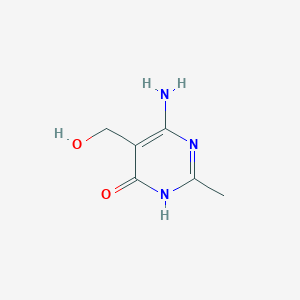
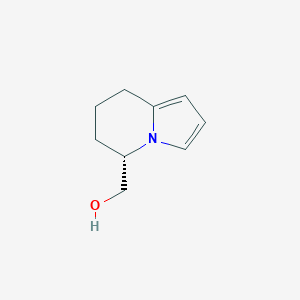
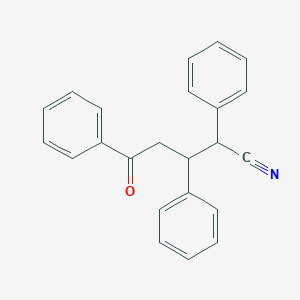
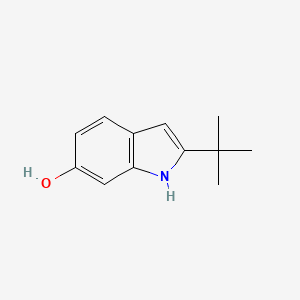

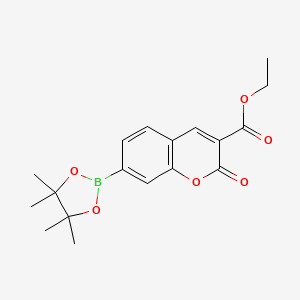
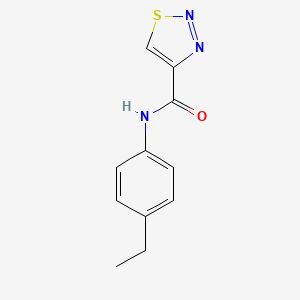

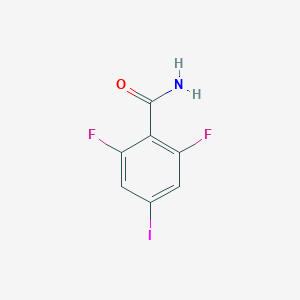
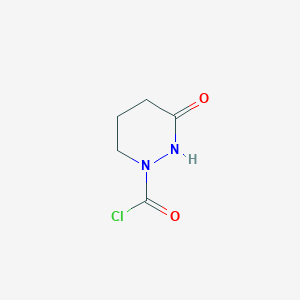



![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)
